molecular formula C11H8ClN3O B8633905 1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-

1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-

Cat. No.: B8633905
M. Wt: 233.65 g/mol
InChI Key: OAJLTHYMNFEYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy- is a useful research compound. Its molecular formula is C11H8ClN3O and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

4-chloro-6-methoxy-9H-pyrimido[4,5-b]indole

InChI

InChI=1S/C11H8ClN3O/c1-16-6-2-3-8-7(4-6)9-10(12)13-5-14-11(9)15-8/h2-5H,1H3,(H,13,14,15)

InChI Key

OAJLTHYMNFEYCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-methoxy-3H-indolo[2,3-d]pyrimidine-4-one (800 mg, 3.08 mmol, ˜83% pure) and POCl3 (7 mL) is heated at 90° C. for 6 h. The suspension is concentrated to a solid that is evacuated at 1 mm for 1 h. The solids are cooled in a −78° C. bath then treated dropwise with cold H2O. The bath is removed and the frozen solids are allowed to gradually melt. The solids are filtered, washed well with cold H2O, and dried to leave 4-chloro-6-methoxyindolo[2,3-d]pyrimidine dine (733 mg, 81%) that is about 80% pure. 1H NMR (DMSO): δ12.64 (1H, br s, exchanges with D2O), 8.74 (1H, s), 7.74 (1H, d, J=2.4 Hz), 7.57 (1H, d, J=8.9 Hz), 7.28 (1H, dd, J=8.9, 2.4 Hz), 3.88 (3H, s).
Name
6-methoxy-3H-indolo[2,3-d]pyrimidine-4-one
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One

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